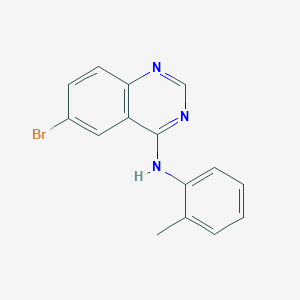
1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA is a synthetic organic compound characterized by the presence of a urea moiety linked to a dichlorophenyl group and a quinoline ring
准备方法
The synthesis of 1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA typically involves the reaction of 3,4-dichloroaniline with isocyanates or carbamates under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the urea linkage. Industrial production methods may involve optimized reaction conditions, including temperature control and the use of solvents like dichloromethane or toluene to enhance yield and purity.
化学反应分析
1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the urea moiety into corresponding amines.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or acetonitrile, and controlled temperatures. Major products formed from these reactions include various substituted quinoline and phenyl derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of novel materials and chemical processes.
作用机制
The mechanism by which 1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
相似化合物的比较
1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-8-YL)UREA can be compared with other similar compounds, such as:
1-(3,4-DICHLOROPHENYL)-3-(QUINOLIN-6-YL)UREA: Differing in the position of the quinoline ring attachment.
1-(3,4-DICHLOROPHENYL)-3-(PYRIDIN-8-YL)UREA: Featuring a pyridine ring instead of a quinoline ring.
1-(3,4-DICHLOROPHENYL)-3-(NAPHTHALEN-8-YL)UREA: Containing a naphthalene ring instead of a quinoline ring.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c17-12-7-6-11(9-13(12)18)20-16(22)21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUQHDNNGLRCRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-methylpiperazine](/img/structure/B5634979.png)
![1-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-2-phenylmethoxyethanone](/img/structure/B5634982.png)



![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5635004.png)
![5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5635014.png)
![1-[5-(4-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5635023.png)
![4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-N,N-dimethylaniline](/img/structure/B5635029.png)

![2-[4-[(3-Bromophenyl)methyl]piperazin-1-yl]pyrimidine](/img/structure/B5635055.png)
![METHYL 4-{[(5Z)-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]METHYL}BENZOATE](/img/structure/B5635070.png)

